molecular formula C11H11BrO B2498559 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone CAS No. 1218625-92-3

1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone

Cat. No.: B2498559
CAS No.: 1218625-92-3
M. Wt: 239.112
InChI Key: FDJRSKBNQNNNFE-QWRGUYRKSA-N
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Description

1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.112. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tryptamines

The cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, undergo a domino Cloke-Stevens/Grandberg rearrangement, leading to the formation of tryptamine derivatives. The use of (2-arylcyclopropyl)ethanones results in branched tryptamines with aryl groups in the α-position to the amino group. This method effectively synthesizes enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

Hydrogen-Bonding Patterns

Compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone are characterized by bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups. This hydrogen bonding leads to the formation of centrosymmetric dimers and stabilizes the crystal structures through weak C-H...Br interactions and other weak interactions (Balderson et al., 2007).

Enzymatic Processes

Enzymatic processes have been developed for the preparation of chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which are vital for the synthesis of certain pharmaceuticals. A ketoreductase (KRED) was screened for its ability to transform a related compound into the chiral alcohol with high conversion and enantiomeric excess, making this process environmentally sound and suitable for industrial applications (Guo et al., 2017).

Antimycobacterial Activity

Hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Most compounds displayed moderate to good activity, with certain compounds exhibiting potency significantly higher than standard drugs (Ponnuchamy et al., 2014).

Reaction Mechanisms and Product Formation

Research has been done on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol. The studies in acidic and basic solutions demonstrate the involvement of oxygen acidity, undergoing -OH-induced deprotonation and leading to various product distributions. The reaction mechanisms have been rationalized based on water-induced competition between O-neophyl shift and C-cyclopropyl beta-scission (Bietti et al., 2006).

Properties

IUPAC Name

1-[(1R,2R)-2-(3-bromophenyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-7(13)10-6-11(10)8-3-2-4-9(12)5-8/h2-5,10-11H,6H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJRSKBNQNNNFE-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.